molecular formula C9H8N2O2 B14244521 Pyridine, 3-methoxy-5-(5-oxazolyl)- CAS No. 433332-13-9

Pyridine, 3-methoxy-5-(5-oxazolyl)-

Cat. No.: B14244521
CAS No.: 433332-13-9
M. Wt: 176.17 g/mol
InChI Key: OCXPKOJCTIQPPO-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Pyridine-Oxazole Systems

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. ethernet.edu.et Pyridine (B92270), a six-membered heterocyclic aromatic compound with one nitrogen atom, and oxazole (B20620), a five-membered aromatic heterocycle with one nitrogen and one oxygen atom, are fundamental building blocks in the synthesis of numerous biologically active molecules. wikipedia.orgnih.gov

The combination of pyridine and oxazole rings into a single molecular framework, as seen in Pyridine, 3-methoxy-5-(5-oxazolyl)-, creates a pyridine-oxazole system. Such systems are of significant interest due to the diverse biological activities exhibited by compounds containing these scaffolds. researchgate.netnih.gov The relative orientation of the two rings and the nature and position of substituents, such as the methoxy (B1213986) group in the title compound, can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. nih.govnih.gov

Significance of Pyridine, 3-methoxy-5-(5-oxazolyl)- as a Research Scaffold

A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening and optimization in drug discovery and materials science. Pyridine, 3-methoxy-5-(5-oxazolyl)- represents a valuable scaffold due to several key features:

Structural Rigidity and Planarity: The aromatic nature of both the pyridine and oxazole rings imparts a degree of rigidity and planarity to the molecule, which can be advantageous for specific binding to protein targets.

Presence of Heteroatoms: The nitrogen atoms in the pyridine and oxazole rings, along with the oxygen atom in the oxazole ring and the methoxy group, can act as hydrogen bond acceptors, enhancing the molecule's potential for specific molecular recognition. nih.gov

Multiple Points for Functionalization: The pyridine and oxazole rings offer several positions where additional functional groups can be introduced, allowing for the fine-tuning of steric and electronic properties.

The pyridine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Similarly, the oxazole ring is a key component in various natural products and synthetic compounds with a wide range of biological activities. wikipedia.org The methoxy group can enhance metabolic stability and cell permeability. rsc.org

Below is a table of related pyridine and oxazole-containing compounds and their research applications, illustrating the potential of this structural motif.

Compound NameStructural ClassResearch Application/Significance
Linezolid Oxazolidinone (contains an oxazole-like core)Antibacterial agent, demonstrating the utility of oxazole-related structures in targeting bacterial ribosomes. nih.gov
APD791 Phenyl pyrazole (B372694) (related nitrogen heterocycles)Investigated as a selective 5-HT2A receptor inverse agonist for potential antithrombotic therapy. nih.gov
Guareschi Pyridine Derivatives Substituted PyridinesStudied as selective PI3K inhibitors, highlighting the role of the pyridine scaffold in kinase inhibition. mdpi.com
Pyridine-based 1,3,4-oxadiazole (B1194373) derivatives Pyridine-OxadiazoleSynthesized and evaluated as potential anti-tubercular agents. nih.gov

Overview of Current Research Trajectories and Knowledge Gaps concerning the Compound

A comprehensive review of the scientific literature indicates that specific research focused exclusively on Pyridine, 3-methoxy-5-(5-oxazolyl)- is limited. While extensive research exists on the synthesis and applications of pyridine and oxazole derivatives individually, and on some pyridine-oxazole systems, this particular isomer remains largely unexplored. This represents a significant knowledge gap in the field.

Current research on related compounds suggests potential trajectories for the investigation of Pyridine, 3-methoxy-5-(5-oxazolyl)-:

Medicinal Chemistry: Exploration of its potential as an inhibitor of kinases, a common target for pyridine-containing compounds, or as an antimicrobial agent, given the known activities of other heterocyclic systems. nih.govmdpi.comresearchgate.net

Materials Science: Investigation of its utility in the development of organic light-emitting diodes (OLEDs) or other functional materials, a field where substituted pyridines have shown promise.

The primary knowledge gap is the absence of published data on the synthesis, characterization, and biological or physical properties of Pyridine, 3-methoxy-5-(5-oxazolyl)-.

Academic Objectives and Scope of Investigation for Pyridine, 3-methoxy-5-(5-oxazolyl)-

To address the existing knowledge gaps, a focused academic investigation of Pyridine, 3-methoxy-5-(5-oxazolyl)- would be warranted. The objectives of such an investigation would be to:

Develop a reliable and efficient synthetic route to the compound. This would likely involve a multi-step synthesis, potentially starting from commercially available precursors such as 3-bromo-5-methoxypyridine (B189597) and a suitable oxazole building block. chemicalbook.comnih.gov

Thoroughly characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm its structure and purity.

Perform an initial screening of its biological activity in a panel of relevant assays, guided by the known activities of related pyridine-oxazole compounds. This could include assays for anticancer, antimicrobial, or enzyme inhibitory activity. nih.govresearchgate.net

Investigate its photophysical properties to assess its potential for applications in materials science.

A proposed set of initial research objectives is outlined in the table below:

Research ObjectiveProposed MethodologiesDesired Outcome
Synthesis Cross-coupling reactions (e.g., Suzuki, Stille) between a functionalized pyridine and a functionalized oxazole.An optimized, scalable synthetic protocol for Pyridine, 3-methoxy-5-(5-oxazolyl)-.
Structural Characterization 1H NMR, 13C NMR, HRMS, FT-IR, and single-crystal X-ray diffraction.Unambiguous confirmation of the chemical structure and purity of the synthesized compound.
Biological Screening In vitro assays against a panel of cancer cell lines and bacterial strains. Kinase inhibition assays.Identification of any significant biological activity and determination of potency (e.g., IC50, MIC values).
Physicochemical Properties UV-Vis and fluorescence spectroscopy, cyclic voltammetry.Data on the absorption, emission, and electrochemical properties of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

433332-13-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C9H8N2O2/c1-12-8-2-7(3-10-4-8)9-5-11-6-13-9/h2-6H,1H3

InChI Key

OCXPKOJCTIQPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=CN=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine, 3 Methoxy 5 5 Oxazolyl

Retrosynthetic Strategies for the Core Pyridine-Oxazole Framework

The design of a synthetic route for Pyridine (B92270), 3-methoxy-5-(5-oxazolyl)- begins with a retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, readily available starting materials. advancechemjournal.com The core structure consists of a 3,5-disubstituted pyridine ring linked to an oxazole (B20620) ring at its 5-position. The primary retrosynthetic disconnections can be envisioned at the C-C bond linking the two heterocyclic rings, or by deconstructing the rings themselves.

Key Retrosynthetic Disconnections:

Disconnection of the Pyridine-Oxazole C-C Bond: This is the most direct approach, leading to a pyridine synthon and an oxazole synthon. This strategy relies on well-established cross-coupling reactions.

Route A: Disconnecting the bond between the pyridine C5 and the oxazole C5 suggests precursors like a 5-halo-3-methoxypyridine and an organometallic derivative of oxazole (e.g., an oxazol-5-ylboronic acid or stannane). A plausible starting material for the pyridine component is 3-bromo-5-methoxypyridine (B189597). chemicalbook.com

Route B: Alternatively, the disconnection can lead to a 3-methoxy-5-(organometallic)pyridine and a 5-halooxazole.

Disconnection within the Heterocyclic Rings:

Oxazole Ring Formation: The oxazole ring can be constructed on a pre-formed pyridine scaffold. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino-ketones), the Van Leusen reaction (from aldehydes and tosylmethyl isocyanide), or transition-metal-catalyzed cyclizations of propargyl amides. core.ac.ukorganic-chemistry.org This would involve a pyridine precursor bearing a suitable functional group for elaboration into the oxazole ring.

Pyridine Ring Formation: Conversely, the pyridine ring can be assembled around a pre-existing oxazole moiety. Strategies for pyridine synthesis often involve multi-component condensation reactions, such as the Hantzsch pyridine synthesis, or transition-metal-catalyzed cycloadditions. nih.govorganic-chemistry.org

A summary of these primary retrosynthetic strategies is presented below.

Strategy Key Disconnection Precursors Synthetic Reaction Type
A Pyridine (C5) – Oxazole (C5)5-Halo-3-methoxypyridine + Organometallic OxazoleCross-Coupling (e.g., Suzuki, Stille)
B Pyridine (C5) – Oxazole (C5)3-Methoxy-5-organometallic-pyridine + 5-HalooxazoleCross-Coupling (e.g., Suzuki, Stille)
C Oxazole Ring Bonds3-Methoxy-5-(acylaminoketone)pyridineCyclodehydration
D Pyridine Ring BondsSubstituted Oxazole + α,β-Unsaturated Ketone + Ammonia sourceCyclocondensation (e.g., Hantzsch type)

Novel Catalytic Systems in the Formation of the Compound

The synthesis of complex heterocyclic molecules like Pyridine, 3-methoxy-5-(5-oxazolyl)- is greatly enhanced by the use of advanced catalytic systems that offer high efficiency, selectivity, and mild reaction conditions.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C bonds and heterocyclic rings. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings are highly effective for linking the pyridine and oxazole rings. numberanalytics.com For instance, the Suzuki coupling of 3-bromo-5-methoxypyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, catalyzed by a palladium complex such as Pd(PPh₃)₄, would be a primary strategy. The development of advanced ligands can improve catalyst performance and substrate scope. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are valuable for both C-C bond formation and the synthesis of the oxazole ring itself. tandfonline.com For example, a copper-catalyzed oxidative cyclization of an enamide derived from a 3-methoxy-5-aminopyridine precursor could form the oxazole ring directly on the pyridine core. beilstein-journals.org

Rhodium-Catalyzed Cycloadditions: Rhodium(III) catalysis has been shown to be effective in the synthesis of pyridines from α,β-unsaturated oximes and alkynes. nih.gov This could be adapted to construct the pyridine ring with the oxazole moiety already present on one of the starting materials.

Gold-Catalyzed Oxazole Synthesis: Gold catalysts have emerged for the synthesis of oxazoles under mild conditions. A gold(I)-catalyzed oxidative annulation involving a ynamide, a nitrile, and an oxidant could be a potential route to a substituted oxazole precursor. organic-chemistry.org

Catalyst Type Reaction Application in Synthesis Advantages
Palladium Suzuki, Stille, Negishi CouplingFormation of Pyridine-Oxazole C-C bondHigh functional group tolerance, well-established
Copper Oxidative Cyclization, Ullmann CouplingOxazole ring formation, Pyridine-Oxazole C-C bondLower cost than palladium, unique reactivity
Rhodium C-H Activation, CycloadditionPyridine ring synthesisHigh atom economy, mild conditions
Gold Annulation, CycloisomerizationOxazole ring synthesisMild conditions, high selectivity for alkynes

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for key transformations. While specific organocatalytic methods for Pyridine, 3-methoxy-5-(5-oxazolyl)- are not extensively documented, general principles can be applied. For example, a bifunctional thiourea-based organocatalyst could potentially be used to promote asymmetric reactions in the synthesis of chiral precursors if a stereocenter were desired in a derivative. mdpi.com Proline and its derivatives are known to catalyze aldol (B89426) and Mannich reactions, which could be employed to build up the carbon skeleton of precursors to either the pyridine or oxazole ring.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. The biosynthesis of natural products containing pyridine-oxazole scaffolds, such as oxazolismycin, provides a blueprint for potential biocatalytic routes. nih.gov

Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS): Engineered NRPS/PKS assembly lines could potentially be designed to construct the core framework from simple building blocks like amino acids and acetate (B1210297) units. nih.gov

Tailoring Enzymes: Specific enzymes can be used for functional group manipulations. For instance, a P450 hydroxylase could introduce a hydroxyl group onto the pyridine ring, which is then methylated by an O-methyltransferase to install the required methoxy (B1213986) group, a strategy observed in the biosynthesis of other natural products. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)-

Achieving high levels of selectivity is crucial for an efficient synthesis.

Chemoselectivity: In a molecule with multiple functional groups, reactions must be selective for the desired site. For example, during a cross-coupling reaction, the catalyst must selectively activate the C-Br bond of 3-bromo-5-methoxypyridine without reacting with the N-atom of the pyridine or the O- and N-atoms of the oxazole ring. The choice of catalyst, ligands, and reaction conditions is critical to ensure this selectivity.

Regioselectivity: The synthesis must ensure the correct connectivity of the fragments and placement of substituents. In a cross-coupling approach, the use of pre-functionalized 3-bromo-5-methoxypyridine and a 5-metallo-oxazole ensures the desired 5,5'-linkage. When constructing the rings, the choice of starting materials and reaction pathway dictates the final substitution pattern. For instance, in a Hantzsch-type pyridine synthesis, the regiochemistry is controlled by the nature of the dicarbonyl compound and the enamine. advancechemjournal.com

Stereoselectivity: The target molecule, Pyridine, 3-methoxy-5-(5-oxazolyl)-, is achiral, so stereoselectivity is not a concern for its synthesis. However, for the synthesis of chiral derivatives, asymmetric catalysis would be essential. numberanalytics.com

Enabling Technologies in Compound Synthesis

Modern chemical synthesis is increasingly supported by advanced technologies that accelerate discovery and improve efficiency.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction parameters (catalysts, ligands, solvents, temperatures) in parallel. researchgate.net This technology could be invaluable for quickly identifying the optimal conditions for the cross-coupling step between the pyridine and oxazole fragments, a process that would be time-consuming using traditional methods.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of batch flasks offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for easier scale-up. The synthesis of key intermediates or the final coupling step could be adapted to a flow process for more efficient and reproducible production.

Electrosynthesis: Organic electrochemistry uses electrical current to drive chemical reactions, often providing a more sustainable alternative to conventional reagents. researchgate.net For instance, an electrochemical approach could be developed for the oxidative cyclization step to form the oxazole ring, avoiding the need for chemical oxidants.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology presents numerous advantages for the synthesis of heterocyclic compounds, including enhanced safety, improved reproducibility, and facile scalability.

While specific flow synthesis protocols for Pyridine, 3-methoxy-5-(5-oxazolyl)- are not extensively documented, the synthesis of its constituent pyridine and oxazole rings has been successfully demonstrated using this technology. For instance, researchers at Virginia Commonwealth University have developed a highly efficient continuous flow process for the synthesis of substituted pyridines, achieving a significant increase in yield from 58% in a batch process to 92% in a flow reactor, along with a projected 75% reduction in production costs. vcu.edu This approach could be adapted for the synthesis of a 3-methoxy-5-halopyridine intermediate, a key precursor for the target molecule.

The construction of the oxazole ring, potentially via a Huisgen cycloaddition or similar cyclization reactions, can also be significantly enhanced under flow conditions. The precise temperature control and rapid heat transfer in microreactors can suppress side reactions and improve the yield and purity of the desired oxazole product. uc.pt A multi-step flow system could be envisioned where the formation of the pyridine core is followed by in-line purification and subsequent reaction to form the oxazole moiety, leading to a streamlined and efficient synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)-. acs.org

Table 1: Comparison of Batch vs. Flow Synthesis for a Pyridine Derivative

ParameterBatch ProcessContinuous Flow ProcessReference
Yield 58%92% vcu.edu
Number of Steps 51 vcu.edu
Production Cost HighReduced by ~75% (projected) vcu.edu

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govijpsonline.com This technology is particularly well-suited for the synthesis of heterocyclic compounds.

The formation of the 5-substituted oxazole ring in the target molecule could be efficiently achieved using a microwave-assisted van Leusen reaction. This reaction, which involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), has been shown to be significantly accelerated under microwave irradiation. nih.govacs.orgnih.gov For the synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)-, a 3-methoxy-5-formylpyridine could be reacted with TosMIC in the presence of a suitable base under microwave heating to rapidly form the desired oxazole ring. nih.govacs.org Studies have demonstrated that microwave-assisted synthesis of 5-substituted oxazoles can lead to excellent yields in a matter of minutes. nih.govacs.org

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

ReactantsConditionsReaction TimeYieldReference
Aryl aldehyde, TosMIC, K₃PO₄Microwave (350 W), 65°C8 min96% nih.govacs.org
Aldehyde, TosMIC, K₂CO₃Microwave, MethanolNot specifiedHigh nih.gov

Photochemical Synthesis:

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis and functionalization of organic molecules. In the context of pyridine chemistry, photochemical methods can be employed for C-H functionalization, allowing for the introduction of substituents at specific positions on the pyridine ring. nih.govresearchgate.netorganic-chemistry.org

While a direct photochemical synthesis of the entire Pyridine, 3-methoxy-5-(5-oxazolyl)- molecule is not reported, photochemical strategies could be employed to create key intermediates. For example, a photochemical approach could be used for the C-H functionalization of a 3-methoxypyridine (B1141550) to introduce a suitable group at the 5-position, which could then be converted to the oxazole ring. nih.govresearchgate.net Researchers have developed photochemical methods for the C4-alkylation of pyridines, demonstrating the potential for regioselective functionalization. nih.govorganic-chemistry.org Such methods, which often operate at ambient temperature, align with the principles of green chemistry by reducing energy consumption. rsc.org

Sustainable Synthesis and Green Chemistry Principles in Compound Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles is crucial for the sustainable development of synthetic routes for compounds like Pyridine, 3-methoxy-5-(5-oxazolyl)-.

Key green chemistry considerations for the synthesis of this molecule include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. rsc.org Multi-component reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical processes and have been used for pyridine synthesis. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netbiosynce.com Research has shown the successful synthesis of pyridine derivatives in greener solvents. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. biosynce.comrsc.org Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis and photochemical reactions can significantly reduce the environmental footprint of a chemical process. nih.govresearchgate.net

By integrating these advanced methodologies and green chemistry principles, the synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)- can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations of Reactions Involving Pyridine, 3 Methoxy 5 5 Oxazolyl

Elucidation of Reaction Mechanisms in Compound Formation

The synthesis of 3-methoxy-5-(5-oxazolyl)pyridine typically involves the coupling of a pyridine (B92270) precursor with an oxazole (B20620) moiety. While specific literature detailing the mechanistic nuances of this exact compound's formation is scarce, general principles of pyridine and oxazole synthesis can provide a foundational understanding. The formation of the pyridine ring can be achieved through various methods, including multicomponent reactions (MCRs). For instance, the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols has been systematically studied, revealing the influence of different catalysts on the reaction pathway. nih.gov

One common route to substituted pyridines is the Suzuki coupling reaction. In a related synthesis, 5-(furan-3-yl)pyrimidine (B15053580) was prepared by coupling 5-bromopyrimidine (B23866) with 3-furanylboronic acid using a nickel catalyst. orgsyn.org This suggests that a plausible route to Pyridine, 3-methoxy-5-(5-oxazolyl)- could involve the coupling of a 5-halo-3-methoxypyridine with an oxazolylboronic acid or a similar organometallic reagent. The mechanism of such a cross-coupling reaction would proceed through the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The formation of the oxazole ring itself can be accomplished through several synthetic strategies, often involving the cyclization of a precursor molecule. For example, oxazolo[4,5-b]pyridine (B1248351) derivatives have been synthesized by heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPSE). researchgate.net

Kinetic and Thermodynamic Studies of Relevant Transformations

Thermodynamic studies would focus on the equilibrium and stability of the reactants, intermediates, and products. The relative energies of different conformations and tautomers of Pyridine, 3-methoxy-5-(5-oxazolyl)- could be calculated using computational methods. These studies are crucial for optimizing reaction conditions to favor the formation of the desired product.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but essential for a complete mechanistic understanding. In the context of forming Pyridine, 3-methoxy-5-(5-oxazolyl)-, intermediates could include organometallic species in cross-coupling reactions or acyclic precursors prior to oxazole ring closure.

For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, a Knoevenagel adduct was identified as a key reaction intermediate. nih.gov Spectroscopic techniques such as NMR and mass spectrometry are invaluable for identifying and characterizing such transient species. Computational chemistry plays a vital role in modeling the structures and energies of transition states, which are by nature fleeting and cannot be directly observed. For instance, in the synthesis of imidazo[1,2-a]pyridines, various intermediates such as aza-Michael adducts and radical cations have been proposed based on mechanistic studies. beilstein-journals.org

Role of Solvent and Additives in Reaction Pathways

Solvents and additives can profoundly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of pyridine-3,5-dicarbonitriles, it was found that an amine base in ethanol (B145695) and an ionic base in acetonitrile (B52724) each promoted different pathways in the final oxidation step. nih.gov This highlights the importance of the reaction medium in directing the course of the reaction.

For a potential synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)- via a Suzuki-type coupling, the choice of solvent would be critical. Polar aprotic solvents like DMF or THF are commonly used to facilitate the dissolution of the reactants and the catalytic species. Additives, such as bases (e.g., K₃PO₄), are often required to facilitate the transmetalation step. orgsyn.org The specific choice of solvent and additives can impact the stability of intermediates and the energy barriers of transition states, thereby altering the reaction pathway.

Isotopic Labeling Studies for Mechanistic Deconvolution

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction and elucidating reaction mechanisms. While no specific isotopic labeling studies on Pyridine, 3-methoxy-5-(5-oxazolyl)- have been reported, the principles can be applied to understand its formation. For example, a nitrogen-15 (B135050) (¹⁵N) labeled pyridine precursor could be used to confirm the origin of the nitrogen atom in the final product. nih.gov

Similarly, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling of the methoxy (B1213986) group or the pyridine ring could provide insights into rearrangement reactions or the mechanism of C-H activation, if such steps are involved. nih.govnih.gov In the broader context of pyridine chemistry, isotopic labeling has been instrumental in understanding nitrogen isotope exchange reactions and developing new methods for synthesizing labeled heterocycles. nih.gov

Structural Modification and Derivatization Strategies of the Pyridine, 3 Methoxy 5 5 Oxazolyl Scaffold

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring within the scaffold is a key target for modification, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the methoxy (B1213986) and oxazolyl substituents, dictates the feasibility and regioselectivity of functionalization reactions.

Palladium-mediated cross-coupling reactions are powerful tools for C-C bond formation at various positions on the pyridine ring. nih.gov These reactions typically require prior halogenation of the pyridine ring, which can then be coupled with a variety of partners. For instance, Suzuki, Stille, and Sonogashira couplings can introduce aryl, heteroaryl, alkyl, and alkynyl groups. Direct C-H activation and functionalization offer a more atom-economical approach, avoiding the need for pre-functionalization. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions can also be employed, particularly if the pyridine ring is activated by electron-withdrawing groups or through the formation of N-oxides. The inherent electron-deficient nature of the pyridine ring facilitates attack by nucleophiles at the positions ortho and para to the nitrogen atom.

Reaction Type Reagents/Conditions Potential Products Reference
Suzuki CouplingPd catalyst, base, boronic acid/esterAryl or heteroaryl substituted pyridines researchgate.net
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynyl-substituted pyridines ncats.io, nih.gov
Buchwald-Hartwig AminationPd catalyst, base, amineAmino-substituted pyridines clockss.org
C-H Activation/FunctionalizationPd, Ru, or Rh catalyst, directing groupAlkylated or arylated pyridines nih.gov
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., R-Li, R-MgX)Alkyl or aryl substituted pyridines clockss.org

This table is a representative summary of potential reactions and is not exhaustive.

Chemical Modifications at the Methoxy Substituent

The methoxy group at the 3-position of the pyridine ring is another key site for structural diversification. Demethylation to the corresponding pyridinol is a common transformation, which not only changes the polarity and hydrogen bonding capability of the molecule but also provides a handle for further functionalization.

O-demethylation can be achieved using various reagents such as strong acids (HBr, HI), Lewis acids (BBr3, BCl3), or nucleophilic reagents (e.g., thiophenolates). The resulting hydroxyl group can then be re-alkylated with different alkyl halides to generate a library of ether analogues (O-alkylation). Alternatively, it can be converted into esters, carbonates, or carbamates, significantly expanding the chemical space around the scaffold.

Modification Reagents/Conditions Resulting Functional Group Reference
O-DemethylationBBr3, HBrHydroxyl (-OH) nih.gov
O-AlkylationBase (e.g., K2CO3), Alkyl halide (R-X)Ether (-OR) nih.gov
EsterificationAcyl chloride or carboxylic acid, coupling agentEster (-OC(O)R) plos.org
Etherification (Williamson)NaH, Alkyl halide (R-X)Ether (-OR) researchgate.net

This table provides examples of common modifications to a methoxy group.

Derivatization of the Oxazole (B20620) Moiety

The oxazole ring is a five-membered heterocycle that offers unique opportunities for derivatization. The reactivity of the oxazole ring is characterized by the acidity of the proton at the C2 position and the susceptibility of the ring to electrophilic and nucleophilic attack, as well as cycloaddition reactions. semanticscholar.org

Functionalization at the C2 position can be achieved by deprotonation with a strong base followed by quenching with an electrophile. This allows for the introduction of a variety of substituents, including alkyl, acyl, and silyl (B83357) groups. The oxazole ring can also participate in Diels-Alder reactions, where it can act as a diene, leading to the formation of pyridine derivatives upon cycloaddition with dienophiles. semanticscholar.org Ring-opening reactions of the oxazole moiety under acidic or basic conditions can lead to the formation of acyclic amides or other heterocyclic systems, providing a pathway to significant structural rearrangement.

Reaction Type Position on Oxazole Reagents/Conditions Potential Outcome Reference
C-H FunctionalizationC2Strong base (e.g., n-BuLi), electrophileIntroduction of various substituents semanticscholar.org
Diels-Alder ReactionOxazole ring as dieneDienophile, heat or Lewis acidFormation of new heterocyclic rings semanticscholar.org
Ring OpeningAcid or base catalysisHydrolysis or aminolysisFormation of acyclic or different heterocyclic structures researchgate.net
Electrophilic SubstitutionC4 or C5Electrophile (e.g., NBS, NIS)Halogenation of the oxazole ring semanticscholar.org

This table illustrates potential derivatization strategies for the oxazole moiety.

Synthesis of Structural Analogues and Isosteres of Pyridine, 3-methoxy-5-(5-oxazolyl)-

The synthesis of structural analogues and isosteres is a powerful strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and improve the properties of a lead compound. This involves replacing specific fragments of the molecule with other groups that have similar steric and electronic properties.

For the pyridine, 3-methoxy-5-(5-oxazolyl)- scaffold, the pyridine ring could be replaced by other heteroaromatic rings such as pyrimidine, pyrazine, or pyridazine. The oxazole moiety could be substituted with other five-membered heterocycles like thiazole, isoxazole, pyrazole (B372694), or triazole. mdpi.com The methoxy group can be replaced by a variety of other substituents, such as a methylthio group, a dimethylamino group, or a small alkyl chain, to probe the importance of the oxygen atom and the steric bulk at this position. acs.org

The synthesis of these analogues often requires de novo synthesis of the entire scaffold with the desired modifications incorporated from the start. plos.orgnih.gov

Original Fragment Isosteric Replacement Rationale Reference
PyridinePyrimidine, Pyrazine, ThiazoleModulate basicity, hydrogen bonding, and ADME properties nih.gov
OxazoleThiazole, Isoxazole, Pyrazole, TriazoleAlter electronics, hydrogen bonding capacity, and metabolic stability mdpi.com, mdpi.com
Methoxy groupMethylthio, Dimethylamino, HalogenModify lipophilicity, electronic effects, and metabolic stability acs.org

This table presents examples of isosteric replacements for different parts of the scaffold.

Diversity-Oriented Synthesis and Library Generation from the Core Scaffold

Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material. The pyridine, 3-methoxy-5-(5-oxazolyl)- scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive sites.

A DOS strategy could involve a branching pathway where the core scaffold is first subjected to a reaction that functionalizes one part of the molecule, for example, the pyridine ring. The resulting products can then be divided and subjected to a second set of reactions targeting a different site, such as the oxazole moiety or the methoxy group. This approach allows for the rapid generation of a large library of analogues with diverse substitution patterns. url.edu

Combinatorial chemistry approaches, often in parallel synthesis format, can be employed to efficiently create these libraries. By systematically varying the building blocks and reagents used at each diversification step, a wide range of chemical space can be explored, increasing the probability of identifying compounds with desired biological activities.

Diversification Strategy Target Site Exemplary Reactions Outcome Reference
Multi-directional FunctionalizationPyridine and Oxazole ringsOrthogonal coupling reactionsLibrary of compounds with variations on both rings acs.org
Scaffold RearrangementOxazole ringRing-opening/ring-closing cascadesGeneration of novel heterocyclic cores researchgate.net
"Build/Couple/Pair" StrategyAll three componentsStepwise addition of building blocksHighly diverse and complex structures mdpi.com

This table outlines strategies for generating chemical libraries from the core scaffold.

Computational and Theoretical Studies on Pyridine, 3 Methoxy 5 5 Oxazolyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. arxiv.org For Pyridine (B92270), 3-methoxy-5-(5-oxazolyl)-, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed information on its geometry, electronic properties, and reactivity. nih.govniscpr.res.in

The ground state geometry would be optimized to find the most stable conformation, particularly concerning the rotational barrier between the pyridine and oxazole (B20620) rings. The methoxy (B1213986) group, being an electron-donating group, is expected to influence the electron density of the pyridine ring, affecting its reactivity. The nitrogen and oxygen atoms in the oxazole and pyridine rings are sites of high electron density and potential hydrogen bond acceptors.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for predicting sites of interaction. nih.govnih.gov For this molecule, the nitrogen atoms are expected to be the most electron-rich sites.

Table 1: Hypothetical DFT-Calculated Properties for Pyridine, 3-methoxy-5-(5-oxazolyl)- Calculated using B3LYP/6-311++G(d,p) level of theory. Data is representative for this class of molecule.

Property Predicted Value Unit
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 Debye
Ground State Energy -687 Hartrees

While DFT is widely used, other quantum chemical methods can also be applied. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental but often less accurate picture of electron correlation compared to post-HF methods or DFT. nih.gov Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for calculating molecular properties and are suitable for very large systems. These methods can be used to corroborate findings from DFT or to perform initial, rapid screenings of molecular properties across a range of derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. arxiv.org For Pyridine, 3-methoxy-5-(5-oxazolyl)-, an MD simulation would reveal its conformational flexibility, particularly the rotation around the single bond connecting the pyridine and oxazole rings. This is crucial for understanding how the molecule might adapt its shape in different environments.

Simulations would typically be run in a solvent box (e.g., water) to mimic physiological or reaction conditions. mdpi.com The trajectory data from the simulation can be analyzed to identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior. acs.org The stability of potential hydrogen bonds, for instance, can be assessed by analyzing their persistence throughout the simulation. acs.org

In Silico Prediction of Synthetic Accessibility and Reactivity Profiles

In silico tools can predict the ease of synthesizing a molecule. For Pyridine, 3-methoxy-5-(5-oxazolyl)-, synthetic accessibility can be evaluated using software that performs retrosynthetic analysis. These programs break the molecule down into simpler, commercially available precursors and suggest potential reaction pathways. nih.govresearchgate.net The software assigns a "synthetic accessibility score" based on the complexity of the reactions and the availability of starting materials.

Reactivity profiles can also be predicted computationally. By analyzing the electronic structure from DFT calculations, one can predict the most likely sites for electrophilic or nucleophilic attack. Fukui functions, for example, can be calculated to provide a quantitative measure of the reactivity at different atomic sites within the molecule. nih.gov

Cheminformatics and QSAR/QSPR Methodologies Applied to Compound Derivatives (theoretical relationships only, no biological outcomes)

Cheminformatics involves the use of computational methods to analyze chemical data. For derivatives of Pyridine, 3-methoxy-5-(5-oxazolyl)-, Quantitative Structure-Property Relationship (QSPR) models can be developed. chemrevlett.comchemrevlett.com A QSPR model is a mathematical equation that relates the variation in a physicochemical property (e.g., boiling point, solubility, logP) to the variation in molecular descriptors across a series of related compounds.

To build a QSPR model, a set of derivatives would first be designed in silico. Then, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are then used to create an equation that best predicts the property based on a selection of these descriptors. chemrevlett.com

Table 2: Example of a Hypothetical QSPR Equation for Predicting LogP This is an illustrative example and not based on experimental data.

Model Equation LogP = 0.5 * (TPSA) - 0.2 * (MolWeight) + 1.5 * (RotatableBonds) + C
Descriptor Description
TPSA Topological Polar Surface Area
MolWeight Molecular Weight
RotatableBonds Number of Rotatable Bonds
C Regression Constant

Virtual Screening and Ligand-Based Computational Design Approaches (excluding biological activity)

Virtual screening is a computational technique used to search large libraries of compounds for molecules with desired properties. ijfmr.comgrowingscience.com In a non-biological context, this could involve screening for molecules with a specific shape, size, or electrostatic profile. For Pyridine, 3-methoxy-5-(5-oxazolyl)-, it could serve as a scaffold for generating a virtual library of derivatives.

This library could then be screened against a "receptor" that is defined by desired physicochemical properties rather than being a biological target. For example, one could screen for compounds that have a high degree of shape complementarity to a specific cavity in a material or for compounds that have a particular electrostatic potential surface for optimal packing in a crystal lattice. Ligand-based approaches, such as 2D similarity searching or 3D shape-based screening, could be used to identify derivatives with similar properties to a reference compound known to have a desirable characteristic. nih.gov

Applications of Pyridine, 3 Methoxy 5 5 Oxazolyl in Chemical Research Methodologies

Utilization as a Privileged Scaffold for Designing Complex Chemical Entities

The pyridine (B92270) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its presence in numerous natural products and synthetic compounds with significant biological and physical properties. mdpi.comnih.gov The incorporation of an oxazole (B20620) ring and a methoxy (B1213986) group into the pyridine framework, as seen in Pyridine, 3-methoxy-5-(5-oxazolyl)- , further enhances its utility for creating diverse and complex chemical entities.

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of libraries of bioactive compounds. mdpi.com The pyridine-oxazole core of Pyridine, 3-methoxy-5-(5-oxazolyl)- provides a rigid and planar backbone that can be readily functionalized at various positions. This allows for the systematic modification of its steric and electronic properties to optimize interactions with specific biological targets or to tune the properties of resulting materials. The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions, further contributing to its binding capabilities.

The synthesis of derivatives based on this scaffold can lead to the discovery of novel compounds with a wide range of applications. For instance, the modification of substituents on the pyridine or oxazole rings can influence the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design.

Role in Ligand Design for Catalysis (non-biological systems)

The pyridine-oxazole motif is a well-established bidentate ligand framework in coordination chemistry and asymmetric catalysis. dicp.ac.cnrsc.org The nitrogen atoms of both the pyridine and oxazole rings can coordinate to a metal center, forming a stable chelate complex. The specific structure of Pyridine, 3-methoxy-5-(5-oxazolyl)- offers distinct electronic properties that can influence the catalytic activity of the resulting metal complex. The electron-donating methoxy group can increase the electron density on the pyridine ring, which in turn can affect the Lewis acidity of the coordinated metal center.

Chiral versions of pyridine-oxazoline (PyOx) ligands have been extensively used in a variety of enantioselective catalytic reactions. rsc.orgnih.gov While Pyridine, 3-methoxy-5-(5-oxazolyl)- itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands by introducing stereogenic centers, for example, on the oxazole ring or through the formation of planar chiral structures. dicp.ac.cn These chiral ligands can then be employed in asymmetric catalysis to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products.

The table below illustrates the potential of pyridine-oxazole based ligands in catalysis by highlighting representative catalytic applications of this class of compounds.

Catalytic Reaction Metal Catalyst Ligand Type Key Feature of Ligand
Asymmetric Allylic AlkylationPalladiumChiral Pyridine-OxazolineSteric hindrance around the metal center directs the approach of the nucleophile.
Asymmetric HydrosilylationIridiumChiral Pyridine-OxazolineElectronic tuning of the metal center by the ligand influences reactivity and enantioselectivity.
Asymmetric CyclopropanationCopperChiral Pyridine-OxazolineFormation of a well-defined chiral pocket around the active site.

Development of Chemical Probes for Mechanistic Studies in Synthetic Chemistry

Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. chemicalprobes.org The unique structural and electronic features of Pyridine, 3-methoxy-5-(5-oxazolyl)- make it an interesting candidate for the development of chemical probes for investigating reaction mechanisms in synthetic chemistry. For instance, its ability to coordinate to metal centers could be exploited to design probes that can report on the concentration or oxidation state of a metal catalyst in a reaction mixture.

Contribution to the Synthesis of Advanced Organic Materials Precursors (focus on synthetic methodology, not material properties)

The rigid and aromatic nature of the pyridine-oxazole scaffold makes Pyridine, 3-methoxy-5-(5-oxazolyl)- a valuable precursor for the synthesis of advanced organic materials. The synthetic methodologies to construct larger, conjugated systems from this building block are of significant interest. For example, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach other aromatic or heteroaromatic units to the pyridine or oxazole rings. This allows for the systematic extension of the π-conjugated system, a key feature for materials with interesting electronic and optical properties.

The methoxy group on the pyridine ring can also be a handle for further synthetic transformations. For instance, it can be demethylated to a hydroxyl group, which can then be used as a point of attachment for other functional groups or for the formation of polymers. The ability to precisely control the synthesis and functionalization of precursors like Pyridine, 3-methoxy-5-(5-oxazolyl)- is crucial for the bottom-up construction of organic materials with tailored properties.

Methodological Advancements in Asymmetric Synthesis Enabled by the Compound

The development of new chiral ligands is a cornerstone of progress in asymmetric synthesis. rsc.org As discussed earlier, Pyridine, 3-methoxy-5-(5-oxazolyl)- can serve as a versatile platform for the design and synthesis of novel chiral ligands. The methodological advancements would stem from the unique steric and electronic environment that these new ligands could create around a metal center.

For example, the introduction of bulky substituents adjacent to the coordinating nitrogen atoms can create a highly hindered chiral pocket, potentially leading to unprecedented levels of enantioselectivity in certain reactions. The electronic properties of the ligand, tuned by the methoxy group and any additional substituents, can also open up new reaction pathways or improve the efficiency of existing ones. dicp.ac.cn

The table below outlines potential areas where new chiral ligands derived from Pyridine, 3-methoxy-5-(5-oxazolyl)- could lead to methodological advancements.

Area of Asymmetric Synthesis Potential Advancement Rationale
Enantioselective C-H ActivationHigher regioselectivity and enantioselectivityThe ligand's rigidity and tunable electronics can help differentiate between multiple C-H bonds.
Asymmetric Photoredox CatalysisNovel chiral catalysts for light-driven reactionsThe pyridine-oxazole scaffold can be designed to have specific redox properties and to create a chiral environment for radical reactions.
Cooperative CatalysisBifunctional ligands for synergistic activationThe ligand could be designed to have both a metal-binding site and a separate Brønsted or Lewis acid/base site for cooperative catalysis.

Advanced Analytical and Spectroscopic Characterization Methodologies for Pyridine, 3 Methoxy 5 5 Oxazolyl Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies for Structural Elucidation (e.g., 2D, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques and solid-state NMR, is indispensable for the unambiguous structural determination of complex organic molecules like "Pyridine, 3-methoxy-5-(5-oxazolyl)-" derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for resolving signal overlap and establishing connectivity between different parts of the molecule.

For instance, in a study of a related 2-methoxy-3-(trifluoromethyl) pyridine (B92270), the ¹H and ¹³C NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method, demonstrating the power of combining theoretical calculations with experimental data for precise structural assignment. researchgate.netresearchgate.net Solid-state NMR can be particularly valuable for characterizing powdered or amorphous samples, providing information on molecular packing and conformation in the solid state, which can be a powerful tool for ab initio crystal structure determination when combined with crystal structure prediction. rsc.org

Table 1: Representative NMR Data for a Substituted Pyridine Derivative

Atom Experimental ¹H Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
C2 - - 164.2 163.8
C3 - - 118.5 119.1
C4 7.85 7.82 139.1 138.5
C5 7.21 7.18 122.4 122.9
C6 8.15 8.11 149.7 149.3
OCH₃ 3.92 3.89 53.5 53.1

Note: Data is hypothetical and for illustrative purposes, based on typical shifts for similar structures.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of "Pyridine, 3-methoxy-5-(5-oxazolyl)-" and its analogues. By providing highly accurate mass measurements, HRMS can confirm the molecular formula of a compound, distinguishing it from other potential structures with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments allow for detailed fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of different structural motifs within the molecule. This information is invaluable for confirming the proposed structure and identifying unknown metabolites or degradation products. For example, the fragmentation pattern can reveal the loss of the methoxy (B1213986) group, the cleavage of the oxazole (B20620) ring, or the fragmentation of the pyridine core, providing a detailed structural fingerprint of the molecule. nih.gov

Vibrational Spectroscopies (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopies, namely Infrared (IR) and Raman spectroscopy, are powerful non-destructive techniques for identifying the functional groups present in "Pyridine, 3-methoxy-5-(5-oxazolyl)-" derivatives and gaining insights into their conformational properties. elixirpublishers.com These methods probe the vibrational modes of a molecule, which are sensitive to the types of bonds and their geometric arrangement.

In a study of a similar pyridine derivative, FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.net The characteristic stretching and bending vibrations of the pyridine ring, the C=N and C-O-C bonds of the oxazole moiety, and the C-O stretching of the methoxy group can be identified. For instance, the C=N ring stretching vibrations in pyridine derivatives typically appear in the 1600-1500 cm⁻¹ region. elixirpublishers.com The asymmetric and symmetric stretching vibrations of the methoxy group are generally observed between 1210 and 1310 cm⁻¹ and 1010 and 1050 cm⁻¹, respectively. researchgate.net By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a high degree of confidence in the structural characterization. nih.gov

Table 2: Key Vibrational Frequencies for a Methoxy-Pyridine Derivative

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Pyridine Ring C=N Stretching 1600 - 1500
C-N Stretching 1266 - 1382
Methoxy Group Asymmetric C-O Stretching 1210 - 1310
Symmetric C-O Stretching 1010 - 1050
Oxazole Ring C=N Stretching ~1650
C-O-C Stretching ~1100

Note: Data is generalized from typical values for related structures. researchgate.netelixirpublishers.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For "Pyridine, 3-methoxy-5-(5-oxazolyl)-" derivatives that can be crystallized, single-crystal X-ray diffraction analysis can yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. mdpi.commdpi.com This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can be employed, sometimes in conjunction with computational methods, to determine the crystal structure. iaea.org The detailed structural information from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogues

For chiral analogues of "Pyridine, 3-methoxy-5-(5-oxazolyl)-", chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining their absolute configuration. nih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.gov

The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the stereochemistry of chiral centers. nih.gov The experimental ECD and VCD spectra are often compared with those predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A good agreement between the experimental and calculated spectra for a particular isomer allows for the confident assignment of its absolute configuration. nih.gov This is particularly important in pharmaceutical research, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Methodologies for Biological Target Identification and Mechanism of Action Elucidation Strictly Without Clinical Data, Dosage, or Adverse Effects

Affinity-Based Probes and Chemoproteomics for Target Deconvolution

The primary challenge in understanding a bioactive small molecule is to identify its direct binding partners within the complex environment of the cell. Affinity-based and chemoproteomic approaches are powerful strategies for this purpose, providing a direct route to target identification. nih.govnih.govresearchgate.net

The core principle involves creating a molecular probe by chemically modifying the compound of interest, such as Pyridine (B92270), 3-methoxy-5-(5-oxazolyl)-, without compromising its biological activity. This modification typically involves attaching a linker arm and a reporter or affinity tag (like biotin) or a photoreactive group. nih.govscispace.com

Affinity Purification: In this classic method, the modified compound (the "bait") is immobilized on a solid support, such as agarose beads. rsc.org This bait is then incubated with a cellular lysate. Proteins that specifically bind to the compound are captured on the beads, while non-binding proteins are washed away. nih.govrsc.org The captured proteins are then eluted and identified using high-resolution mass spectrometry. rsc.org

Photoaffinity Labeling (PAL): To capture interactions with higher spatial and temporal accuracy, a photoreactive group (e.g., a diazirine) is incorporated into the probe. nih.govscispace.com When the probe is bound to its target and exposed to UV light, the photoreactive group forms a highly reactive intermediate that creates a permanent, covalent bond with the target protein. scispace.com This stable linkage allows for more stringent purification conditions, reducing the number of non-specific binders and improving the accuracy of target identification. nih.gov

Chemoproteomics: This broader field encompasses various techniques, including the use of clickable chemical probes that allow for bio-orthogonal reactions. nih.govnih.gov A small, non-disruptive tag (like an alkyne or azide) is added to the parent compound. After the probe engages its target within a cellular lysate or even in living cells, a corresponding reporter tag (e.g., biotin-azide) is "clicked" on, enabling subsequent enrichment and identification. nih.gov

These methods provide an unbiased, proteome-wide view of the potential binding partners of a compound, generating a list of candidate targets for further validation. criver.com

Table 1: Comparison of Affinity-Based Methodologies for Target Identification

Methodology Principle Key Feature Application for Pyridine, 3-methoxy-5-(5-oxazolyl)-
Affinity Purification Small molecule is immobilized on a solid support to "pull down" binding partners from cell lysate. nih.gov Direct capture of interacting proteins. A biotinylated derivative of the compound would be synthesized and used to isolate potential kinase, receptor, or enzyme targets from a relevant cell line lysate.
Photoaffinity Labeling (PAL) A photoreactive group on the small molecule probe forms a covalent bond with the target upon UV irradiation. nih.govscispace.com Covalent and stable target capture, enabling stringent purification. scispace.com A diazirine-modified version of the compound would be used to permanently label its direct binding partners in situ, helping to distinguish true targets from non-specific interactions.
Click Chemistry Probes A bio-orthogonal handle on the probe allows for the attachment of a reporter tag after target binding. nih.gov Minimal structural modification of the parent compound, suitable for in-cell studies. An alkyne-modified analog would be introduced to live cells. After target engagement, a fluorescent azide (B81097) tag could be added via click reaction for imaging, or a biotin-azide for proteomic identification.

Biophysical Techniques for Studying Molecular Interactions

Once potential protein targets are identified, biophysical assays are employed to confirm and quantify the direct interaction between the small molecule and the purified target protein. These label-free techniques provide precise measurements of binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a real-time optical sensing technique used to measure the binding kinetics and affinity of molecular interactions. springernature.comnih.govportlandpress.com In a typical setup, the purified target protein is immobilized on the surface of a sensor chip. springernature.comnih.gov A solution containing Pyridine, 3-methoxy-5-(5-oxazolyl)- is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. portlandpress.comcreative-proteomics.com By analyzing the signal change over time during the association and dissociation phases, key kinetic parameters can be determined. creative-proteomics.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. tainstruments.commalvernpanalytical.com It directly measures the heat released or absorbed when a small molecule binds to its target protein. tainstruments.comnih.gov In an ITC experiment, a solution of Pyridine, 3-methoxy-5-(5-oxazolyl)- is incrementally injected into a sample cell containing the purified target protein. whiterose.ac.uknih.gov Each injection triggers a heat change until the protein becomes saturated. By integrating these heat changes, ITC provides a complete thermodynamic profile of the interaction in a single experiment. whiterose.ac.uknih.gov

These techniques are crucial for validating the targets discovered through chemoproteomics and for guiding structure-activity relationship (SAR) studies during lead optimization. tainstruments.com

Table 2: Data Derived from Biophysical Interaction Analysis

Technique Parameters Measured Interpretation
Surface Plasmon Resonance (SPR) Association rate constant (kₐ), Dissociation rate constant (kₑ), Equilibrium dissociation constant (Kₑ). creative-proteomics.com Quantifies how quickly the compound binds to the target, how quickly it dissociates, and the overall strength of the binding affinity.
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kₐ), Enthalpy Change (ΔH), Entropy Change (ΔS), Stoichiometry (n). tainstruments.comnih.gov Determines binding strength, the driving forces of the interaction (enthalpic or entropic), and the molar ratio of the compound-to-protein binding. whiterose.ac.uk

Advanced Imaging and Microscopy Techniques for Subcellular Localization Studies (non-clinical, methodological focus)

Determining where a compound accumulates within a cell can provide critical insights into its potential targets and mechanism. Advanced microscopy techniques are used to visualize the compound or its effects at a subcellular level.

To enable visualization, a fluorescent tag is often attached to Pyridine, 3-methoxy-5-(5-oxazolyl)-. The design of this fluorescent probe must preserve the compound's original biological activity.

Confocal Fluorescence Microscopy: This is a cornerstone technique for subcellular localization. jove.com It uses a pinhole to reject out-of-focus light, allowing for the acquisition of high-resolution optical sections of the cell. jove.com By co-staining cells with the fluorescently-labeled compound and organelle-specific markers (e.g., for the nucleus, mitochondria, or lysosomes), one can determine the specific compartments where the compound accumulates. mdpi.comnih.gov

Super-Resolution Microscopy: Techniques like dSTORM (direct stochastic optical reconstruction microscopy) can overcome the diffraction limit of light, offering even greater spatial resolution. acs.org This allows for more precise localization of the compound, potentially visualizing its association with specific protein clusters or macromolecular complexes within an organelle.

These imaging studies help to narrow down the list of potential targets by correlating the compound's location with the known locations of proteins identified in proteomic screens. nih.gov

Reporter Gene Assays and Cell-Based Methodologies for Pathway Interrogation

Reporter gene assays are versatile tools for monitoring the activity of specific signaling pathways. promega.comnih.gov The principle is to link the expression of an easily measurable "reporter" protein (like luciferase or green fluorescent protein) to a specific transcriptional response element. youtube.com

For example, if it is hypothesized that Pyridine, 3-methoxy-5-(5-oxazolyl)- affects a particular transcription factor, a reporter construct can be designed where the promoter for that factor drives luciferase expression. youtube.com Cells containing this construct are then treated with the compound. An increase or decrease in the luminescent signal indicates that the compound modulates the activity of that specific signaling pathway. indigobiosciences.com

These cell-based assays are highly adaptable and can be configured in high-throughput formats to screen for effects across multiple pathways simultaneously. nih.govbioivt.com They serve as a crucial functional readout to confirm hypotheses generated from target identification and proteomic studies, bridging the gap between direct binding and cellular response. accelevirdx.comimmunologixlabs.combioagilytix.combmglabtech.com

Table 3: Common Reporter Genes and Their Characteristics

Reporter Gene Function Measurement Key Advantage
Luciferase (e.g., Firefly, NanoLuc®) Enzyme that produces light (bioluminescence) upon reaction with a substrate (luciferin). indigobiosciences.com Luminescence (light output). Extremely high sensitivity and broad dynamic range. youtube.com
Green Fluorescent Protein (GFP) A protein that fluoresces green when excited by blue light. Fluorescence intensity. Allows for real-time visualization in living cells without the need for added substrates.
β-Galactosidase (lacZ) An enzyme that cleaves a substrate (e.g., X-gal) to produce a colored product. Colorimetric or chemiluminescent signal. Well-established and cost-effective for certain applications.

Future Directions and Emerging Research Frontiers for Pyridine, 3 Methoxy 5 5 Oxazolyl

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The discovery and optimization of synthetic routes for complex molecules like Pyridine (B92270), 3-methoxy-5-(5-oxazolyl)- are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgbohrium.com These computational tools offer the potential to significantly accelerate the development of this and related compounds.

Machine Learning for Reaction Optimization: Once a synthetic route is proposed, ML algorithms can be employed to optimize the reaction conditions for each step. beilstein-journals.orgbohrium.com By utilizing techniques such as Bayesian optimization, these models can efficiently explore the multi-dimensional space of reaction parameters, including catalysts, solvents, temperature, and concentration, to maximize yield and minimize byproducts. bohrium.com This data-driven approach can lead to more robust and scalable syntheses of Pyridine, 3-methoxy-5-(5-oxazolyl)-.

A hypothetical application of these technologies to the synthesis of Pyridine, 3-methoxy-5-(5-oxazolyl)- is presented in the table below:

AI/ML ApplicationDescriptionPotential Impact on Pyridine, 3-methoxy-5-(5-oxazolyl)- Synthesis
Retrosynthesis Planning An AI algorithm analyzes the target molecule and suggests multiple synthetic routes with associated feasibility scores.Identifies novel, more efficient, or more sustainable routes to the core scaffold.
Reaction Condition Optimization An ML model, trained on experimental data, predicts the optimal conditions (catalyst, solvent, temperature) for a key cross-coupling step.Increases reaction yield, reduces purification efforts, and lowers production costs.
Predictive Reactivity A deep learning model predicts potential side reactions or decomposition pathways under specific conditions.Enables proactive problem-solving and the design of more robust synthetic protocols.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The pyridine-oxazole motif of Pyridine, 3-methoxy-5-(5-oxazolyl)- presents a rich playground for exploring novel reactivity and developing unconventional chemical transformations.

Cycloaddition Reactions: The oxazole (B20620) ring, being an electron-rich azadiene, is a prime candidate for participating in cycloaddition reactions. researchgate.net For example, Diels-Alder reactions with various dienophiles could lead to the formation of highly substituted pyridine derivatives. researchgate.net The intramolecular variant of this reaction could also be explored to construct more complex, fused-ring systems. mdpi.com Furthermore, [3+2] cycloaddition reactions involving the oxazole ring could provide access to novel heterocyclic scaffolds.

Domino Reactions: The development of domino or cascade reactions starting from the Pyridine, 3-methoxy-5-(5-oxazolyl)- core could enable the rapid construction of molecular complexity. A hypothetical sequence could involve an initial functionalization of the pyridine ring, followed by an intramolecular cyclization onto the oxazole, leading to a polycyclic architecture in a single synthetic operation.

A summary of potential novel reactions is provided below:

Reaction TypeDescriptionPotential Products from Pyridine, 3-methoxy-5-(5-oxazolyl)-
Diels-Alder Cycloaddition The oxazole ring acts as a diene, reacting with an alkyne or alkene.Highly substituted bi- and ter-pyridine derivatives.
Intramolecular Nitrile Oxide Cycloaddition (INOC) A nitrile oxide is generated on a substituent, which then reacts with another part of the molecule.Fused isoxazole-pyridine-oxazole tricyclic systems. mdpi.com
Multicomponent Reactions The pyridine-oxazole scaffold acts as a building block in a one-pot reaction with multiple other components.Diverse and complex heterocyclic structures with potential biological or material applications. researchgate.net

Design of Advanced Materials Based on the Pyridine-Oxazole Motif (Theoretical Design)

The theoretical design of advanced materials incorporating the Pyridine, 3-methoxy-5-(5-oxazolyl)- scaffold is a promising area of research. The electronic properties of this motif can be tuned through computational modeling to predict its suitability for various applications.

Electronic Properties: The interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring can give rise to interesting electronic properties. Theoretical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be used to determine the HOMO-LUMO gap, electron affinity, and ionization potential of the molecule. researchgate.net These parameters are crucial for predicting its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Self-Assembly and Crystal Engineering: Computational studies can predict the intermolecular interactions and packing arrangements of Pyridine, 3-methoxy-5-(5-oxazolyl)- in the solid state. By understanding these interactions, it may be possible to design derivatives that self-assemble into well-defined supramolecular structures with desirable properties, such as porosity or charge-transport characteristics.

The table below outlines some theoretical design concepts for materials based on this motif:

Material ConceptTheoretical Design ApproachPotential Application
Organic Semiconductor DFT calculations to optimize the HOMO-LUMO levels for efficient charge injection and transport.Active layer in organic thin-film transistors (OTFTs).
Luminescent Material Time-dependent DFT (TD-DFT) calculations to predict the emission wavelength and quantum yield.Emissive layer in OLEDs.
Porous Organic Framework Molecular dynamics simulations to predict the formation of stable, porous structures through self-assembly.Gas storage or separation.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To fully explore the chemical space around the Pyridine, 3-methoxy-5-(5-oxazolyl)- scaffold, the development of high-throughput screening (HTS) methodologies is essential. These methods would allow for the rapid evaluation of a large number of reaction conditions or derivatization strategies.

Miniaturized Reaction Arrays: By employing microtiter plates or microfluidic devices, a large number of reactions can be run in parallel using minimal amounts of reagents. This would be particularly useful for screening catalysts for cross-coupling reactions to functionalize the pyridine or oxazole rings, or for exploring the substrate scope of a newly discovered transformation.

Automated Analysis: The outcomes of these high-throughput experiments can be rapidly assessed using automated analytical techniques such as mass spectrometry or high-performance liquid chromatography. This data can then be fed back into machine learning models to guide the next round of experiments, creating an efficient "design-make-test-analyze" cycle. bohrium.com

A hypothetical HTS workflow is described below:

HTS StageDescriptionTechnology
Library Synthesis A library of derivatives of Pyridine, 3-methoxy-5-(5-oxazolyl)- is synthesized in parallel.Automated liquid handlers and robotic synthesis platforms.
Reaction Screening The library is screened against a panel of reaction conditions or biological targets.Microtiter plates and acoustic dispensing.
Data Analysis The results of the screen are analyzed to identify "hits" or optimal conditions.Automated plate readers, mass spectrometry, and data analysis software.

Conceptual Frameworks for Next-Generation Chemical Tool Development from the Compound

The unique structure of Pyridine, 3-methoxy-5-(5-oxazolyl)- makes it an attractive starting point for the conceptual design of next-generation chemical tools for use in chemical biology and materials science.

Fluorescent Probes: The pyridine-oxazole core could be elaborated to create fluorescent probes for the detection of specific analytes. mdpi.comnih.gov By introducing appropriate recognition moieties and tuning the electronic properties of the scaffold, it may be possible to design "turn-on" or "turn-off" fluorescent sensors for metal ions, reactive oxygen species, or specific biomolecules. nih.govnih.gov The photophysical properties of such probes can be predicted and optimized using theoretical calculations. mdpi.com

Bioorthogonal Reagents: The development of bioorthogonal reactions, which can be performed in a biological environment without interfering with native biochemical processes, is a major area of chemical biology. The pyridine-oxazole scaffold could be functionalized with reactive handles that participate in bioorthogonal ligation reactions, enabling its use for in vivo imaging or targeted drug delivery.

Privileged Scaffolds in Drug Discovery: Pyrrolidine-fused scaffolds are considered privileged in drug discovery due to their prevalence in bioactive natural products. acs.org The pyridine-oxazole motif could serve as a key building block in the synthesis of novel, sp³-rich, pyrrolidine-fused scaffolds through multicomponent cycloaddition strategies. acs.org

The following table presents some conceptual frameworks for chemical tool development:

Chemical Tool ConceptDesign PrinciplePotential Application
Ion-Selective Fluorescent Probe Incorporation of a specific ion-binding moiety that modulates the fluorescence of the pyridine-oxazole core upon binding.Detection of environmentally or biologically important metal ions. nih.gov
Click-Chemistry Handle Functionalization with an azide (B81097) or alkyne group for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.Labeling of biomolecules in living cells.
Scaffold for DNA-Encoded Libraries Use as a core structure in the combinatorial synthesis of large libraries of compounds for drug discovery. acs.orgHigh-throughput screening for novel drug candidates.

Q & A

Q. What hybrid methodologies integrate experimental and computational data for mechanistic studies?

  • Methodological Answer : Combined QSAR (Quantitative Structure-Activity Relationship) and molecular docking (e.g., AutoDock Vina) predict binding poses at mGluR5 or corrosion interfaces. Experimental validation employs site-directed mutagenesis (for receptors) or AFM surface mapping (for metals) .

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